4,4-Difluoropyrrolidine-2-carbonitrile
Description
Properties
Molecular Formula |
C5H6F2N2 |
|---|---|
Molecular Weight |
132.11 g/mol |
IUPAC Name |
4,4-difluoropyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C5H6F2N2/c6-5(7)1-4(2-8)9-3-5/h4,9H,1,3H2 |
InChI Key |
WUYQBXHBLXPWNV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC1(F)F)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Racemic vs. enantiomerically pure 4,4-Difluoropyrrolidine-2-carbonitrile
Topic: Racemic vs. Enantiomerically Pure 4,4-Difluoropyrrolidine-2-carbonitrile Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Optimizing the DPP-4/FAP Pharmacophore: Synthesis, Chirality, and Bioactivity[1]
Executive Summary: The Fluorine Advantage
In the landscape of serine protease inhibitors—specifically for Dipeptidyl Peptidase-4 (DPP-4) and Fibroblast Activation Protein (FAP)—the 2-cyanopyrrolidine scaffold is a privileged motif.[1] It functions as a "warhead," forming a reversible covalent bond with the catalytic serine residue of the target enzyme.
However, the unsubstituted pyrrolidine ring is metabolically vulnerable, particularly at the 4-position (oxidation).[1] The introduction of a gem-difluoro group at C4 yields 4,4-difluoropyrrolidine-2-carbonitrile .[1][2] This modification achieves three critical medicinal chemistry objectives:
-
Metabolic Blockade: Prevents oxidative degradation at the C4 position.[2]
-
pKa Modulation: The electron-withdrawing fluorine atoms lower the pKa of the pyrrolidine nitrogen (from ~9.5 to ~7.5), improving bioavailability and reducing non-specific cation-mediated toxicity.[1]
-
Conformational Bias: The gauche effect of the fluorines imposes a specific ring pucker, pre-organizing the molecule for active site binding.
This guide details the critical distinctions between the racemic and enantiomerically pure forms, providing a validated synthetic protocol for the bioactive (S)-enantiomer.
Chemical Architecture & The Fluorine Effect[3]
The distinction between the racemate and the pure enantiomer is not merely academic; it is the difference between a potent drug and a mixture containing 50% inert (or potentially toxic) ballast.
Comparative Physicochemical Profile[1][2]
| Property | (S)-Enantiomer (Eutomer) | (R)-Enantiomer (Distomer) | Racemate | Impact |
| Configuration | (2S)-4,4-difluoro...[1][2][3] | (2R)-4,4-difluoro...[1] | 1:1 Mixture | (S) mimics L-Proline, the natural substrate of DPP-4.[1] |
| Target Affinity (DPP-4) | High ( | Low / Inactive | ~50% Potency | The (R)-isomer sterically clashes with the enzyme's S1 pocket.[1] |
| Metabolic Stability | High | High | High | Fluorination protects C4 in both, but inactive isomer burdens clearance pathways.[2] |
| Physical State (HCl salt) | Crystalline Solid | Crystalline Solid | Crystalline / Amorphous | Racemates often have different solubility profiles than pure enantiomers.[1][2] |
The "Warhead" Mechanism
The nitrile group is not a passive handle; it is an electrophilic trap.[2] Upon entering the DPP-4 active site, the catalytic Ser630 hydroxyl group attacks the nitrile carbon, forming an imidate adduct. This mimics the transition state of peptide bond hydrolysis.[2]
Mechanism of Action Diagram The following diagram illustrates the covalent trapping mechanism and the stereochemical requirement.
Caption: Schematic of the reversible covalent inhibition of DPP-4. The (S)-configuration is required to position the nitrile group correctly against Ser630.
Synthesis: Route to Enantiopurity[2]
While racemic 4,4-difluoropyrrolidine-2-carbonitrile can be synthesized from racemic starting materials (e.g., via cycloaddition routes), the chiral pool synthesis starting from trans-4-hydroxy-L-proline is the industry standard.[1][2] It guarantees the (S)-configuration without the need for wasteful resolution steps.
Validated Synthetic Protocol (Step-by-Step)
Precursor: trans-4-Hydroxy-L-proline (Natural Amino Acid)[1][2]
Step 1: Protection (N-Boc & Esterification)
We must protect the amine and the carboxylic acid to isolate the C4-hydroxyl for modification.[1]
Step 2: Oxidation (The Swern or Jones)
Convert the C4-alcohol to a ketone.[1]
-
Protocol: To a solution of oxalyl chloride and DMSO in DCM at -78°C, add the Step 1 alcohol. Quench with TEA.
-
Causality: Oxidation destroys the C4 chirality, creating a planar ketone.[2] This sets the stage for introducing the fluorine atoms.[2]
Step 3: Deoxofluorination (The Critical Step)
Convert the ketone to a gem-difluoro group.[1][2]
-
Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[1][2]
-
Conditions: DCM, 0°C to RT. Caution: DAST is shock-sensitive and releases HF.[1][2]
Step 4: Amide Formation
Convert the ester to a primary amide.[2]
-
Reagents: 7N
in Methanol. -
Conditions: Stir at RT for 12-24h.
-
Product: (S)-N-Boc-4,4-difluoropyrrolidine-2-carboxamide.[1][2]
Step 5: Dehydration to Nitrile
Convert the primary amide to the nitrile warhead.[2]
-
Reagents: Trifluoroacetic anhydride (TFAA) and Pyridine (or Vilsmeier reagent).[1][2]
-
Conditions: DCM, 0°C.
-
Product: (S)-N-Boc-4,4-difluoropyrrolidine-2-carbonitrile.[1][2]
Step 6: Deprotection (Salt Formation)
Remove the Boc group to yield the final active salt.
-
Reagents: 4M HCl in Dioxane.
-
Product: (S)-4,4-Difluoropyrrolidine-2-carbonitrile Hydrochloride .[1][2][4]
Synthesis Workflow Diagram
Caption: Linear synthesis of the target molecule from the chiral pool precursor 4-hydroxy-L-proline.
Analytical Characterization & Purity
Distinguishing the enantiomer from the racemate is critical for QC.[2]
Chiral HPLC Method
Standard reverse-phase HPLC cannot separate enantiomers.[1][2] You must use a chiral stationary phase.[1][2]
-
Expectation: The (S)-enantiomer typically elutes differently than the (R)-enantiomer.[1][2] A racemate will show two 1:1 peaks; the pure product should show a single peak (>99% ee).[2]
NMR Verification
-
19F NMR: The two fluorine atoms at C4 are diastereotopic due to the chiral center at C2.[2] In the chiral molecule, you will see a complex AB pattern (often two multiplets) rather than a single singlet.
-
1H NMR: Diagnostic peak for the
-proton (H2) usually appears around 4.8-5.0 ppm as a doublet of doublets.[1][2]
Applications in Drug Discovery[1][3][6][7]
This scaffold is not just a reagent; it is a core component of "Gliptin" evolution.[2]
-
DPP-4 Inhibitors: Used to create next-generation inhibitors with longer half-lives than Vildagliptin.[1][2] The difluoro group reduces basicity, lowering affinity for off-target ion channels (e.g., hERG).[1]
-
FAP Imaging (FAPI): Recent radiopharmaceutical research utilizes the (S)-4,4-difluoro scaffold in FAP-targeted tracers (e.g.,
Ga-FAPI derivatives) for cancer imaging.[1][2][3] The rigid ring enhances binding selectivity for FAP over cytosolic prolyl endopeptidases.[2]
References
-
Synthesis of Fluorinated Prolines: Beilstein J. Org.[2] Chem. 2008, 4, No.[2] 20. (Foundational chemistry for the cyanopyrrolidine class).
-
FAP Tracer Development: J. Med. Chem. 2011, 54, 4365–4377.[2] (Contextualizes the use of 4,4-difluoro substitution).[1][5]
-
Mechanism of DPP-4 Inhibition: Proc. Natl. Acad. Sci. USA 2006, 103, 13379–13384.[1][2] (Explains the nitrile-serine covalent trap).[1][2]
-
Fluorine in Medicinal Chemistry: J. Med. Chem. 2008, 51, 4359–4369.[2] (Explains pKa and metabolic stability effects).[1][2]
Sources
- 1. CAS 1448440-51-4: 2-Pyrrolidinecarbonitrile, 1-(2-aminoace… [cymitquimica.com]
- 2. (S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride [cymitquimica.com]
- 3. Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Pyrrolidinecarbonitrile, 1-(2-aminoacetyl)-4,4-difluoro-, hydrochloride (1:1), (2S)- | C7H10ClF2N3O | CID 89705207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
Molecular Structure and Conformation of 4,4-Difluoropyrrolidine-2-carbonitrile
This guide provides an in-depth technical analysis of 4,4-Difluoropyrrolidine-2-carbonitrile , a specialized pharmacophore critical in the design of dipeptidyl peptidase-4 (DPP-4) inhibitors and fibroblast activation protein (FAP) tracers.
A Technical Guide to Stereoelectronic Engineering in Drug Design
Part 1: Executive Summary & Core Directive
The "Metabolic Fortress" Strategy
In medicinal chemistry, the 4,4-difluoropyrrolidine-2-carbonitrile motif serves two primary functions: metabolic blocking and conformational biasing . By replacing the C4 hydrogens of a pyrrolidine ring with fluorine atoms, researchers block oxidative metabolism (specifically P450-mediated hydroxylation) while modulating the basicity of the pyrrolidine nitrogen (
Furthermore, the C2-nitrile group acts as a "warhead" (often forming covalent reversible adducts with serine proteases) while the gem-difluoro group at C4 subtly tunes the ring pucker, influencing binding affinity without the steric penalty of larger alkyl groups.
Part 2: Molecular Architecture & Electronic Effects
The Gem-Difluoro Effect
The introduction of two fluorine atoms at the C4 position creates a unique electronic environment. Unlike mono-fluorination, which strongly biases the ring toward a specific pucker (endo or exo) due to the gauche effect, gem-difluoro substitution introduces competing stereoelectronic forces.
-
Lipophilicity Modulation: The
group is lipophilic but polar. It lowers the of the pyrrolidine nitrogen by approximately 2–3 log units compared to unsubstituted pyrrolidine (inductive electron withdrawal), reducing lysosomotropic trapping and improving oral bioavailability. -
Bond Dipoles: The C–F bonds create a significant molecular dipole that can engage in orthogonal multipolar interactions with protein active site residues (e.g., backbone carbonyls).
The Nitrile "Warhead"
The carbonitrile group at C2 is linear and sterically unobtrusive. In DPP-4 inhibitors like Saxagliptin , this nitrile forms a covalent imidate adduct with the active site Serine-630. The geometry of the pyrrolidine ring is critical to position this nitrile for optimal attack.
Part 3: Conformational Analysis
Ring Puckering Dynamics
The pyrrolidine ring exists in a dynamic equilibrium between two primary envelope conformations: C(4)-exo (up) and C(4)-endo (down).
-
Monofluorinated Bias:
-
(4R)-Fluoroproline strongly favors C(4)-exo (fluorine gauche to amine).
-
(4S)-Fluoroproline strongly favors C(4)-endo .
-
-
Gem-Difluoro "Cancellation": In 4,4-difluoropyrrolidine-2-carbonitrile, the two fluorines exert opposing gauche preferences. However, the equilibrium is not perfectly 50:50. The electron-withdrawing nature of the nitrile group at C2, combined with the
group, typically favors a flattened or slightly C(4)-endo biased conformation in solution to minimize dipolar repulsion between the nitrile and the fluorine lone pairs.
Visualization of Conformational Logic
The following diagram illustrates the synthesis and the resulting conformational equilibrium.
Caption: Synthetic pathway from Hydroxyproline to the Nitrile target, highlighting the final conformational equilibrium.
Part 4: Detailed Synthesis Protocol
Objective: Synthesis of (2S)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride. Scale: Pilot (1–5 g).
Phase 1: Skeleton Construction
-
Starting Material: (2S,4R)-N-Boc-4-hydroxyproline methyl ester.
-
Oxidation: Treat with Dess-Martin Periodinane (DMP) in DCM at 0°C to room temperature.
-
Why: DMP is milder than Jones reagent, preventing epimerization at the C2 chiral center.
-
QC: NMR should show loss of the C4-H multiplet and appearance of a ketone signal (~208 ppm in
).
-
Phase 2: Fluorination (The Critical Step)
-
Reagent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
-
Protocol:
-
Dissolve N-Boc-4-oxoproline methyl ester in anhydrous DCM.
-
Cool to -78°C (Critical to prevent elimination side products).
-
Add DAST (2.5 equiv) dropwise.
-
Allow to warm slowly to RT over 12 hours.
-
Safety: Quench carefully with sat.
. DAST releases HF upon hydrolysis.
-
-
Result: N-Boc-4,4-difluoroproline methyl ester.[1]
Phase 3: Warhead Installation
-
Amidation: Treat the ester with 7N
in methanol (sealed tube, RT, 18h) to yield the primary amide. -
Dehydration to Nitrile:
Phase 4: Deprotection & Salt Formation
-
Boc Removal: Treat with 4N HCl in Dioxane or TFA/DCM.
-
Isolation: Precipitate as the hydrochloride salt using Et2O/Hexanes.
Part 5: Characterization & Self-Validating Protocols
To ensure the integrity of the synthesized molecule, use the following self-validating NMR logic.
NMR Validation
The gem-difluoro group provides a distinct spectral signature.
-
Pattern: AB quartet (due to the chiral center at C2 making the fluorines diastereotopic).
-
Coupling: Large geminal coupling constant (
). -
Validation: If you see a single singlet, the C2 chirality is likely lost (racemization) or the ring is rapidly flipping in a way that averages the signals (unlikely at RT). You must see an AB system.
NMR Coupling Logic
The protons at C3 and C5 will exhibit complex splitting due to coupling with the fluorine atoms.
| Proton Position | Multiplicity | Coupling Constants (approx.) | Diagnostic Value |
| C2-H (Alpha) | dd or ddd | Confirms integrity of chiral center. | |
| C3-H (Beta) | Multiplet | Confirms proximity to | |
| C5-H (Delta) | Multiplet | Confirms ring closure. |
Quantitative Data Summary
| Property | Value | Note |
| Formula | MW: 132.11 g/mol | |
| LogP | ~ -0.5 to 0.5 | More lipophilic than non-fluorinated parent. |
| pKa (Conj. Acid) | ~ 7.0 - 7.5 | Lower than Proline (~10.6) due to F-induction. |
| Rotatable Bonds | 0 | Rigid Conformational Lock. |
Part 6: Applications in Drug Discovery
DPP-4 Inhibition (Diabetes)
This scaffold is a bioisostere of the cyanopyrrolidine found in Vildagliptin. The 4,4-difluoro substitution:
-
Increases Metabolic Stability: Prevents oxidation at the susceptible C4 position.
-
Increases Potency: The electron-withdrawing fluorines lower the
of the amine, which can strengthen the hydrogen bond with the active site Glu205/Glu206 (depending on specific binding mode) or reduce the energy penalty for desolvation.
FAP Imaging (Oncology)
In Fibroblast Activation Protein (FAP) inhibitors (e.g., FAPI tracers), the nitrile group binds covalently to the catalytic serine. The 4,4-difluoro motif is used to tune the residence time of the drug on the target.
References
-
Synthesis and Evaluation of 4-Fluoropyrrolidine Derivatives: Title: Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors.[8][9] Source: Bioorganic & Medicinal Chemistry.[10] URL:[Link]
-
Conformational Analysis of Fluoroprolines: Title: 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Source: Topics in Heterocyclic Chemistry. URL:[Link]
-
General Synthesis of Gem-Difluorides: Title: Deoxyfluorination of 4-Hydroxyproline to 4,4-Difluoroproline. Source: Organic Syntheses.[11] URL:[Link] (General reference for DAST protocols).
-
Structural Data & Properties: Title: (S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride Compound Summary. Source: PubChem.[12] URL:[Link][12]
Sources
- 1. N-BOC-4,4-difluoro-L-proline synthesis - chemicalbook [chemicalbook.com]
- 2. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 6,6- and 7,7-Difluoro-1-acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rubingroup.org [rubingroup.org]
- 6. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. (S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride [myskinrecipes.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 2-Pyrrolidinecarbonitrile, 1-(2-aminoacetyl)-4,4-difluoro-, hydrochloride (1:1), (2S)- | C7H10ClF2N3O | CID 89705207 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: (2S)-4,4-Difluoropyrrolidine-2-carbonitrile Derivatives
Executive Summary
The (2S)-4,4-difluoropyrrolidine-2-carbonitrile scaffold represents a critical evolution in the design of covalent serine protease inhibitors, specifically targeting Dipeptidyl Peptidase-4 (DPP-4) and Fibroblast Activation Protein (FAP) . While first-generation inhibitors like Vildagliptin utilize a standard pyrrolidine-2-carbonitrile "warhead" to form a reversible imidate adduct with the enzyme's catalytic serine, the introduction of a geminal difluoro group at the C4 position introduces profound physicochemical changes.
This guide details the technical advantages of this scaffold—namely metabolic blockade , pKa modulation , and conformational locking —and provides validated protocols for its synthesis and biological evaluation.
The "Fluorine Effect" in Pyrrolidine Scaffolds
The transition from a simple pyrrolidine to a 4,4-difluoropyrrolidine is not merely a steric modification; it is a strategic electronic maneuver.
Metabolic Stability (The C4 Blockade)
In non-fluorinated pyrrolidine inhibitors (e.g., Vildagliptin), the C4 position is a metabolic soft spot, susceptible to oxidative hydroxylation by cytochrome P450 enzymes.
-
Mechanism: C-H bond oxidation.
-
Solution: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond. Replacing C4-H with C4-F renders this position inert to oxidative metabolism, extending the in vivo half-life (
).
Electronic Modulation (pKa Depression)
The strong electron-withdrawing nature of the fluorine atoms exerts a negative inductive effect (-I) on the pyrrolidine nitrogen.
-
Effect: This lowers the basicity (
) of the secondary amine (or the amine in the coupled amino-acyl moiety). -
Benefit: Reduced basicity often correlates with improved membrane permeability (higher lipophilicity at physiological pH) and reduced risk of hERG channel inhibition, a common liability for basic amines.
Conformational Bias (The Gauche Effect)
The gauche effect of the vicinal difluoro substitution biases the pyrrolidine ring pucker. This "conformational lock" can pre-organize the molecule into a bioactive conformation that favors binding to the S1 pocket of DPP-4, potentially reducing the entropic penalty of binding.
Chemical Synthesis Protocols
Objective: Scalable synthesis of (2S)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride from commercially available trans-4-hydroxy-L-proline.
Retrosynthetic Analysis & Workflow
The synthesis hinges on the deoxyfluorination of a 4-keto intermediate using DAST (Diethylaminosulfur trifluoride), followed by the conversion of the primary amide to the nitrile warhead.
Caption: Step-wise synthesis of the 4,4-difluoropyrrolidine-2-carbonitrile core. Critical step: DAST fluorination.[1][2]
Detailed Experimental Protocol
Step 1: Deoxofluorination (The Critical Step)
-
Precursor: (S)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate.
-
Reagent: DAST (Diethylaminosulfur trifluoride).
-
Solvent: Anhydrous DCM (Dichloromethane).
-
Procedure:
-
Cool solution of 4-keto-proline derivative (1.0 eq) in DCM to -78°C under Argon.
-
Add DAST (2.5 eq) dropwise. Caution: Exothermic.
-
Allow to warm to RT overnight.
-
Quench: Pour slowly into saturated
/ ice mixture. Warning: Vigorous gas evolution. -
Extract with DCM, dry over
, and concentrate. -
Purify via silica gel chromatography (Hexane/EtOAc).
-
Step 2: Amide Dehydration to Nitrile
-
Precursor: (S)-tert-butyl 2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate.
-
Reagents: Trifluoroacetic anhydride (TFAA), Pyridine.
-
Procedure:
-
Dissolve amide in dry DCM at 0°C.
-
Add Pyridine (4.0 eq) followed by TFAA (2.0 eq).
-
Stir at 0°C for 2 hours.
-
The primary amide is dehydrated to the nitrile (-CN).
-
Standard aqueous workup.
-
Mechanism of Action: Covalent Reversibility
The clinical success of nitrile-based inhibitors relies on their unique interaction with the catalytic triad of serine proteases. Unlike irreversible inhibitors (e.g., fluorophosphonates), nitriles form a reversible imidate adduct .
Binding Kinetics
-
Association (
): The inhibitor binds to the S1/S2 pockets. -
Reaction: The hydroxyl group of Ser630 (in DPP-4) attacks the electrophilic carbon of the nitrile.
-
Stability: The resulting imidate is stabilized by the oxyanion hole but is susceptible to slow hydrolysis or reversal, allowing the enzyme to eventually regenerate. This reduces the risk of permanent off-target haptenization (immunotoxicity).
Caption: Kinetic mechanism of nitrile-based covalent inhibition. The imidate adduct is the resting state of the inhibited enzyme.
Biological Evaluation & SAR
When evaluating derivatives of this scaffold, the following structure-activity relationship (SAR) trends are typically observed compared to the non-fluorinated parent (Vildagliptin analog).
Comparative Data (Representative)
| Property | Non-fluorinated (H,H) | 4,4-Difluoro (F,F) | Impact of Fluorination |
| DPP-4 IC50 | ~3 - 10 nM | ~10 - 50 nM | Slight potency loss (steric), but often acceptable. |
| Metabolic Stability | Moderate | High | Blocks C4-oxidation; increases |
| Lipophilicity (LogP) | Low | Increased | Improves membrane permeability. |
| Selectivity (DPP8/9) | Variable | Enhanced | Fluorine steric bulk can improve selectivity against cytosolic DPP8/9 (toxicity targets). |
Assay Protocol: DPP-4 Inhibition
Materials:
-
Recombinant human DPP-4 enzyme.
-
Substrate: Gly-Pro-AMC (7-Amino-4-methylcoumarin).
-
Buffer: 25 mM Tris-HCl, pH 7.4.
Procedure:
-
Incubation: Incubate test compound (various concentrations) with DPP-4 enzyme (10 ng/well) in buffer for 15 minutes at 37°C.
-
Initiation: Add Gly-Pro-AMC substrate (
final). -
Measurement: Monitor fluorescence (Ex: 350 nm / Em: 460 nm) kinetically for 30 minutes.
-
Calculation: Determine slope of fluorescence vs. time. Calculate % inhibition relative to DMSO control. Derivate IC50 using non-linear regression (4-parameter logistic fit).
References
-
Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives. Bioorganic & Medicinal Chemistry, 2013.[3]
-
Synthesis and Conformational Properties of 3,4-Difluoro-L-prolines. ACS Omega, 2019.
-
Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile... as DPP-4 inhibitors. European Journal of Medicinal Chemistry, 2014.
-
Vildagliptin: A potent, selective and orally bioavailable DPP-4 inhibitor. Journal of Medicinal Chemistry, 2003. (Foundational reference for the nitrile warhead mechanism).
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. Beilstein Journal of Organic Chemistry, 2008.[4]
Sources
- 1. Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Notes & Protocols: The Strategic Incorporation of 4,4-Difluoropyrrolidine-2-carbonitrile in Modern Peptide Synthesis
Abstract
The introduction of fluorinated amino acids into peptide scaffolds represents a powerful strategy in medicinal chemistry for enhancing metabolic stability, modulating conformation, and improving pharmacokinetic profiles. This guide provides a comprehensive overview of the application of 4,4-Difluoropyrrolidine-2-carbonitrile, a versatile proline analogue, in peptide synthesis. We will delve into the necessary prerequisite of converting the nitrile to a carboxylic acid, detail the subsequent protection and incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and discuss the unique chemical properties imparted by the gem-difluoro group. This document is intended for researchers, chemists, and drug development professionals seeking to leverage fluorinated building blocks for the creation of novel peptide-based therapeutics.
Introduction: The Rationale for Fluorinated Proline Analogues
Proline residues play a critical role in defining the secondary structure of peptides and proteins due to the conformational constraints imposed by their cyclic structure. Modification of the proline ring is a well-established tactic to fine-tune these constraints and enhance biological activity. The incorporation of fluorine, the most electronegative element, offers several distinct advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to enzymatic degradation and oxidation, thereby increasing the in vivo half-life of the peptide.
-
Conformational Control: The gem-difluoro substitution on the C4 position of the pyrrolidine ring significantly alters the ring's puckering preference, influencing the local and global conformation of the peptide backbone.
-
Modulated Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes.
-
Hydrogen Bonding: The fluorine atoms can act as weak hydrogen bond acceptors, potentially introducing new interactions with biological targets.[1]
4,4-Difluoropyrrolidine-2-carbonitrile serves as a valuable precursor to the corresponding amino acid, 4,4-Difluoro-L-proline, providing a gateway to these desirable modifications.
From Precursor to Building Block: Hydrolysis of the Nitrile
Standard peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), requires amino acid building blocks possessing a free amine (or its protected form) and a carboxylic acid.[2][3] Therefore, the initial and most critical step is the hydrolysis of the C2-nitrile group of 4,4-Difluoropyrrolidine-2-carbonitrile to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[4][5][6]
The choice between acidic and basic hydrolysis depends on the stability of other functional groups present in the molecule. Both methods proceed through an amide intermediate.[5][6]
Mechanism Overview: Nitrile Hydrolysis
The hydrolysis of a nitrile involves the addition of water across the carbon-nitrogen triple bond. In acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom for attack by water.[6] In basic conditions, the strongly nucleophilic hydroxide ion attacks the nitrile carbon directly.[5][7]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption [label="Figure 1: General workflow for nitrile hydrolysis.", fontcolor="#5F6368", fontsize=12];
Protocol 2.1: Acidic Hydrolysis
This protocol is suitable for substrates that can tolerate strong acidic conditions.
Materials:
-
4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride
-
6M Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Dissolve 4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride in 6M HCl in a round-bottom flask.
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid, (S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride[8], can be used directly in the next step or purified further by recrystallization.
Protocol 2.2: Basic Hydrolysis
This method is preferable for substrates with acid-sensitive functional groups.
Materials:
-
4,4-Difluoropyrrolidine-2-carbonitrile
-
6M Sodium Hydroxide (NaOH)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Strong acid (e.g., HCl) for neutralization
-
pH meter or pH paper
Procedure:
-
Suspend 4,4-Difluoropyrrolidine-2-carbonitrile in 6M NaOH solution in a round-bottom flask.
-
Heat the mixture to reflux for 4-8 hours, monitoring for the evolution of ammonia gas (indicating amide hydrolysis) and reaction completion by LC-MS.
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution to a pH of ~2-3 with concentrated HCl. This protonates the carboxylate to form the free carboxylic acid.[4]
-
Remove the solvent under reduced pressure. The resulting product will be a mixture with NaCl. Further purification, such as ion-exchange chromatography, may be necessary.
| Parameter | Acidic Hydrolysis (HCl) | Basic Hydrolysis (NaOH) |
| Reagents | Strong acid (e.g., 6M HCl) | Strong base (e.g., 6M NaOH) |
| Temperature | Reflux | Reflux |
| Workup | Evaporation of solvent | Neutralization then evaporation |
| Pros | Simpler workup | Faster reaction times typically |
| Cons | Harsh conditions, potential for side reactions | Requires careful pH adjustment, salt byproduct |
Table 1: Comparison of Hydrolysis Conditions.
N-α-Protection: Preparing for Stepwise Synthesis
To enable controlled, stepwise addition during SPPS, the α-amino group of the 4,4-Difluoro-proline must be protected. The Fluorenylmethyloxycarbonyl (Fmoc) group is the most common choice for modern SPPS due to its base-lability, which allows for orthogonal deprotection schemes.[9]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption [label="Figure 2: Fmoc protection of 4,4-Difluoro-proline.", fontcolor="#5F6368", fontsize=12];
Protocol 3.1: Fmoc Protection of 4,4-Difluoro-proline
Materials:
-
(S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride
-
9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane and Water
-
Ethyl Acetate
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.
-
Add a solution of Fmoc-OSu (1.1 equivalents) in 1,4-dioxane dropwise while stirring vigorously at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture to pH 2 with 1M HCl.
-
Extract the product into ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting product, Fmoc-(S)-4,4-difluoroproline-OH, can be purified by column chromatography on silica gel.
Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)
With the protected building block in hand, it can be incorporated into a growing peptide chain using standard Fmoc-based SPPS protocols.[2][10][11] The process involves a repeated cycle of deprotection and coupling steps on a solid support (resin).[9]
dot graph TD { node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#EA4335"];
} caption [label="Figure 3: SPPS cycle for incorporating the modified proline.", fontcolor="#5F6368", fontsize=12];
Protocol 4.1: Manual SPPS Incorporation
This protocol describes a single coupling cycle for adding Fmoc-(S)-4,4-difluoroproline-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin (e.g., Rink Amide resin with a growing peptide chain)
-
Fmoc-(S)-4,4-difluoroproline-OH (4 eq.)
-
HATU (3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq.)
-
Dimethylformamide (DMF), peptide synthesis grade
-
20% Piperidine in DMF (v/v)
-
Dichloromethane (DCM)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.[11]
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes. This removes the Fmoc group from the N-terminus of the resin-bound peptide.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vial, pre-activate the amino acid by dissolving Fmoc-(S)-4,4-difluoroproline-OH, HATU, and DIPEA in DMF. Allow to stand for 2-5 minutes.
-
Drain the DMF from the resin and immediately add the pre-activated amino acid solution.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to check for the presence of free primary amines.[12] A negative result (e.g., colorless or yellow beads for Kaiser test) indicates a complete reaction.
-
Expert Insight: Due to the potential steric hindrance from the fluorinated proline, a longer coupling time or a "double coupling" (repeating step 4) may be necessary to drive the reaction to completion.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
The resin is now ready for the next deprotection and coupling cycle or for final cleavage.
The Nitrile as a Bioisostere and Chemical Handle
While hydrolysis to the carboxylic acid is the standard route for SPPS, the nitrile group itself has significant utility in medicinal chemistry.
-
Protease Inhibition: Peptide nitriles are known to be reversible inhibitors of cysteine proteases.[13] The nitrile group can react with the active site thiol to form a covalent but reversible thioimidate adduct. This makes 4,4-Difluoropyrrolidine-2-carbonitrile an interesting building block for designing targeted protease inhibitors.
-
Bioisosteric Replacement: The polar nitrile group can serve as a bioisostere for a hydroxyl or even a carboxyl group, participating in hydrogen bonding and polar interactions within a protein binding pocket.[1]
-
Chemical Handle: The nitrile can be chemically transformed into other functional groups post-synthesis, such as amidines or dithioesters, further expanding the chemical diversity of the resulting peptides.[13]
Conclusion
4,4-Difluoropyrrolidine-2-carbonitrile is a highly valuable and versatile starting material for the synthesis of fluorinated peptides. The protocols outlined in this guide provide a clear pathway from the nitrile precursor to the Fmoc-protected amino acid ready for SPPS. The subsequent incorporation leverages standard, well-established peptide synthesis techniques, while offering the profound benefits of fluorine substitution. By understanding the chemistry of both the nitrile and the corresponding carboxylic acid, researchers can strategically employ this building block to create next-generation peptide therapeutics with enhanced stability, controlled conformation, and novel biological activities.
References
-
Incorporation of Trifluoromethylated Proline and Surrogates into Peptides: Application to the Synthesis of Fluorinated Analogues of the Neuroprotective Glycine-Proline-Glutamate (GPE) Tripeptide. (2025). ResearchGate. [Link]
-
Nitrile to Acid - Common Conditions. Organic Chemistry Portal. [Link]
-
The nitrile group in peptide chemistry. IX. The use of the tert-butyloxycarbonyl protecting group for preparation of amino acid nitriles and their peptide derivatives. (1969). PubMed. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]
-
Peptide Nitriles. Science of Synthesis. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. (2013). PubMed. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2011). PMC - NIH. [Link]
-
Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. (2025). Nature. [Link]
-
A Single Enzyme Transforms a Carboxylic Acid to a Nitrile through an Amide Intermediate. (2016). Angewandte Chemie. [Link]
-
2-Pyrrolidinecarbonitrile, 1-(2-aminoacetyl)-4,4-difluoro-, hydrochloride (1:1), (2S)-. PubChem. [Link]
-
Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. (2019). Research Communities. [Link]
-
Chemistry of Nitriles. (2025). Chemistry LibreTexts. [Link]
-
Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. [Link]
-
(2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid. PubChem. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. [Link]
-
(S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride. PubChem. [Link]
-
Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (2022). PMC - NIH. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014). ResearchGate. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. [Link]
-
Manual Solid Phase Peptide Synthesis Protocol. (2016). The Werner Lab. [Link]
-
(2S,4S)-1-((tert-butoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid. PubChem. [Link]
-
Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. (1982). PubMed. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]
-
Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube. [Link]
Sources
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. (S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride | C5H8ClF2NO2 | CID 66971678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. wernerlab.weebly.com [wernerlab.weebly.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Strategic Synthesis of Novel DPP-4 Inhibitors Utilizing a 4,4-Difluoropyrrolidine-2-carbonitrile Scaffold
Introduction: The Clinical Significance of DPP-4 Inhibition and the Role of Fluorinated Pyrrolidines
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, have emerged as a cornerstone in the management of type 2 diabetes mellitus (T2DM).[1][2][3] These agents exert their therapeutic effect by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4][] By prolonging the action of these hormones, DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control with a low risk of hypoglycemia.[1][][6]
The chemical architecture of many potent DPP-4 inhibitors features a pyrrolidine ring, which effectively mimics the proline residue of natural substrates, anchoring the inhibitor to the S1 pocket of the DPP-4 active site.[3][4] The introduction of fluorine atoms into this scaffold has been shown to significantly enhance the inhibitory potency and improve the pharmacokinetic profile of these molecules.[7][8][9] The electron-withdrawing nature of fluorine can modulate the basicity of the pyrrolidine nitrogen and establish favorable interactions within the enzyme's active site. This application note provides a detailed protocol for the synthesis of a novel DPP-4 inhibitor using 4,4-difluoropyrrolidine-2-carbonitrile as a key chiral building block, offering a strategic approach for the development of next-generation antidiabetic agents.
Mechanism of Action: How Gliptins Modulate the Incretin Pathway
The efficacy of DPP-4 inhibitors is rooted in their ability to preserve the biological activity of incretin hormones. The following diagram illustrates the signaling pathway:
Caption: Mechanism of DPP-4 Inhibition.
Synthetic Strategy: A Modular Approach to Novel Gliptin Analogs
The synthesis of DPP-4 inhibitors often involves the coupling of a chiral amine-containing scaffold with a side chain that interacts with other regions of the enzyme's active site. This application note outlines a convergent synthesis strategy, wherein the key intermediate, (S)-1-chloroacetyl-4,4-difluoropyrrolidine-2-carbonitrile, is first prepared and subsequently coupled with a desired amine-bearing moiety. For the purpose of this protocol, we will use 3-amino-1-adamantanol, a common component in several established DPP-4 inhibitors like vildagliptin, to demonstrate the utility of this approach.[10]
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for a novel DPP-4 inhibitor.
Experimental Protocols
Materials and Reagents:
| Reagent | Purity | Supplier |
| (S)-4,4-Difluoropyrrolidine-2-carbonitrile | ≥98% | Commercially available |
| Chloroacetyl chloride | ≥99% | Commercially available |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially available |
| Triethylamine (TEA) | ≥99.5% | Commercially available |
| 3-Amino-1-adamantanol | ≥98% | Commercially available |
| Potassium carbonate (K₂CO₃) | ≥99% | Commercially available |
| Acetonitrile (ACN), anhydrous | ≥99.8% | Commercially available |
| Ethyl acetate (EtOAc) | HPLC grade | Commercially available |
| Hexanes | HPLC grade | Commercially available |
| Sodium sulfate (Na₂SO₄), anhydrous | ACS grade | Commercially available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | Prepared in-house |
| Brine | - | Prepared in-house |
Protocol 1: Synthesis of (S)-1-chloroacetyl-4,4-difluoropyrrolidine-2-carbonitrile
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (S)-4,4-difluoropyrrolidine-2-carbonitrile (5.0 g, 37.8 mmol).
-
Solvent and Base Addition: Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath. Add triethylamine (7.9 mL, 56.7 mmol) dropwise to the stirred solution.
-
Acylation: In a separate flask, dissolve chloroacetyl chloride (3.6 mL, 45.4 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Workup: Upon completion, quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Drying: Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the title compound as a pale yellow oil.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | Pale yellow oil |
| ¹H NMR | Consistent with the proposed structure |
| ¹³C NMR | Consistent with the proposed structure |
| Mass Spec (ESI) | m/z calculated for C₇H₇ClF₂N₂O [M+H]⁺: 209.02, found: 209.03 |
Protocol 2: Synthesis of (S)-1-(((3-hydroxyadamantan-1-yl)amino)acetyl)-4,4-difluoropyrrolidine-2-carbonitrile
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve (S)-1-chloroacetyl-4,4-difluoropyrrolidine-2-carbonitrile (4.0 g, 19.2 mmol) and 3-amino-1-adamantanol (3.5 g, 21.1 mmol) in 50 mL of anhydrous acetonitrile.
-
Base Addition: Add potassium carbonate (5.3 g, 38.4 mmol) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in 100 mL of ethyl acetate and wash with 50 mL of water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 5%) to yield the final product as a white solid.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 60-75% |
| Appearance | White to off-white solid |
| Purity (HPLC) | >98% |
| ¹H NMR | Consistent with the proposed structure |
| ¹³C NMR | Consistent with the proposed structure |
| HRMS (ESI) | m/z calculated for C₁₇H₂₃F₂N₃O₂ [M+H]⁺: 356.18, found: 356.19 |
Characterization and Analysis
The identity and purity of the synthesized DPP-4 inhibitor should be confirmed using a suite of analytical techniques.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the final compound and key intermediates.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized molecule.[12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the final compound.[11][14] A chiral HPLC method may be necessary to confirm the enantiomeric purity if there is a risk of racemization during the synthesis.
Conclusion and Future Perspectives
This application note provides a robust and reproducible protocol for the synthesis of a novel DPP-4 inhibitor based on a 4,4-difluoropyrrolidine-2-carbonitrile scaffold. The modular nature of this synthetic route allows for the facile generation of a library of analogs by substituting different amine components in the final step. This flexibility is invaluable for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. The principles and methodologies outlined herein can serve as a valuable guide for researchers in the field of medicinal chemistry and drug discovery who are focused on developing new and improved therapies for type 2 diabetes.
References
- Benchchem. Application Notes and Protocols for the Laboratory Synthesis of Sitagliptin.
-
Zhang, X., et al. (2018). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Molecules, 23(6), 1432. Available from: [Link]
-
Hansen, K. B., et al. (2005). First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin. Organic Process Research & Development, 9(5), 634-639. Available from: [Link]
-
Hsiao, Y., et al. (2004). A highly efficient synthesis of sitagliptin. Angewandte Chemie International Edition, 43(47), 6342-6345. Available from: [Link]
-
Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4968. Available from: [Link]
-
Reddy, G. J., et al. (2017). Practical and Economical Approach to Synthesize Sitagliptin. ResearchGate. Available from: [Link]
-
Li, J., et al. (2014). Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry, 86, 474-486. Available from: [Link]
-
Wang, L., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. Available from: [Link]
- CN103804267B - A kind of synthesis technique of vildagliptin - Google Patents.
- US20080167479A1 - Process for preparing vildagliptin - Google Patents.
-
Chula Digital Collections. Identification of dipeptidyl peptidase-4 inhibitory compounds of Paederia foetida twigs by nuclear magnetic resonance metabolomics, in silico models, and liquid chromatography–mass spectrometry profiling. Available from: [Link]
-
Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Available from: [Link]
-
Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I). (2025). Authorea Preprints. Available from: [Link]
-
Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold. (2014). Acta Pharmaceutica Sinica B, 4(3), 235-241. Available from: [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). Molecules, 28(15), 5828. Available from: [Link]
-
Mehanna, A. S. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText, 2(2), 1-10. Available from: [Link]
-
Determination of Dipeptidyl Peptidase-4 Inhibitors by Spectrophotometric and Chromatographic Methods. (2018). ResearchGate. Available from: [Link]
-
Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. (2015). ResearchGate. Available from: [Link]
-
Liu, D., et al. (2018). Metabolites characterization of a novel DPP-4 inhibitor, imigliptin in humans and rats using ultra-high performance liquid chromatography coupled with synapt high-resolution mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 157, 108-116. Available from: [Link]
-
Synthesis of Vildagliptin Utilizing Continuous Flow and Batch Technologies. (2020). ResearchGate. Available from: [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2023). Pharmaceuticals, 16(9), 1251. Available from: [Link]
-
Dipeptidyl peptidase-4 inhibitor. (2023). In Wikipedia. Available from: [Link]
-
Identification of DPP-IV inhibitory peptides using HPLC-MS/MS. (2022). ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Metabolites characterization of a novel DPP-4 inhibitor, imigliptin in humans and rats using ultra-high performance liquid chromatography coupled with synapt high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application of 4,4-Difluoropyrrolidine-2-carbonitrile in FAP-targeted PET tracers
Application of 4,4-Difluoropyrrolidine-2-carbonitrile in FAP-Targeted PET Tracers
Abstract
This application note details the structural role, chemical synthesis, and radiolabeling protocols for 4,4-difluoropyrrolidine-2-carbonitrile , the critical pharmacophore driving the high affinity and selectivity of second-generation Fibroblast Activation Protein (FAP) inhibitors, most notably FAPI-04 . Designed for medicinal chemists and radiopharmacists, this guide elucidates the structure-activity relationship (SAR) necessitating the 4,4-difluoro modification, provides a step-by-step conjugation protocol for tracer development, and outlines the standard operating procedure (SOP) for
Introduction: The FAP Target and Pharmacophore Evolution
Fibroblast Activation Protein
The development of FAP tracers evolved from the non-selective inhibitor UAMC-1110 .[1] The critical leap to clinical utility involved structural modifications to the pyrrolidine ring.
-
Parent Scaffold: (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine.[2][3][4][5][6][7]
-
Critical Modification: Introduction of a 4,4-difluoro substitution on the pyrrolidine ring.[2][3][4]
-
Result: The 4,4-difluoropyrrolidine-2-carbonitrile moiety enhances metabolic stability and optimizes lipophilicity without compromising the covalent interaction with the FAP active site.
Mechanism of Action (MOA)
The nitrile group (
Chemical Synthesis & Conjugation Protocol
This section outlines the synthesis of the FAPI precursor using 4,4-difluoropyrrolidine-2-carbonitrile as the building block.[2][3][4]
Reagents & Equipment
-
Building Block: (S)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride.
-
Linker/Chelator: DOTA-chelator conjugated quinoline acid (e.g., DOTA-Linker-Quinoline-COOH).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous DMF (Dimethylformamide).
Step-by-Step Conjugation Workflow
-
Activation:
-
Dissolve the Quinoline-Glycine-Chelator precursor (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir at Room Temperature (RT) for 15 minutes to activate the carboxylic acid.
-
-
Coupling:
-
Add (S)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride (1.2 eq) to the reaction mixture.
-
Monitor pH; maintain basicity (pH 8-9) by adding DIPEA if necessary.
-
Stir at RT for 4–16 hours under inert atmosphere (
).
-
-
Monitoring:
-
Monitor reaction progress via LC-MS (Target mass: Molecular weight of Chelator-Quinoline-Gly-4,4-difluoro-Pro-CN).
-
Critical Checkpoint: Ensure the nitrile group remains intact (avoid strong acid/base hydrolysis).
-
-
Purification:
-
Purify via Preparative HPLC (C18 column).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA) gradient.
-
Lyophilize fractions to obtain the final precursor as a white powder.
-
Visualization: Synthesis & MOA Pathway
Figure 1: Workflow depicting the conjugation of the 4,4-difluoropyrrolidine-2-carbonitrile warhead and its subsequent binding mechanism to the FAP enzyme.
Protocol: Ga-Radiolabeling of FAPI-04
This protocol describes the manual radiolabeling of the synthesized precursor with Gallium-68.
Materials
-
Ge/
Ga Generator. -
Sodium Acetate buffer (1M, pH 4.5) or HEPES buffer.
-
C18 Light Sep-Pak cartridge (pre-conditioned with Ethanol and Water).
-
FAPI Precursor (from Section 2).
Experimental Steps
-
Elution:
-
Elute
GaCl from the generator using 0.1 M HCl (approx. 400–600 MBq). -
Collect the fraction with the highest activity (usually 1.0–1.5 mL).
-
-
Labeling Reaction:
-
Add 10–20
g (approx. 10–20 nmol) of FAPI precursor to the reaction vial. -
Add Sodium Acetate buffer to adjust pH to 3.8 – 4.2 . (Volume ratio approx 1:5 buffer:eluate).
-
Scientific Rationale: Gallium coordinates best with DOTA at pH 4.0. Higher pH risks colloid formation (
Ga(OH) ); lower pH slows kinetics. -
Heat at 95°C for 10 minutes .
-
-
Purification (SPE):
-
Pass the reaction mixture through a C18 Light Sep-Pak cartridge.
-
Wash with 5 mL water to remove free
Ga and buffer salts. -
Elute the product (
Ga-FAPI-04) with 0.5 mL 50% Ethanol . -
Dilute with Saline (0.9% NaCl) for injection.
-
-
Quality Control (QC):
-
Radio-TLC:
-
Stationary Phase: iTLC-SG.
-
Mobile Phase: 1:1 Ammonium Acetate (1M) : Methanol.
-
Criteria: Free
Ga moves to front ( ); Ga-FAPI stays at origin ( ). Note: System dependent, verify with standards.
-
-
Radio-HPLC:
-
Column: C18 analytical.
-
Gradient: 5-95% ACN in Water (0.1% TFA).
-
Requirement: Radiochemical Purity (RCP) > 95%.
-
-
Key Performance Indicators (Quantitative Data)
The following table summarizes the impact of the 4,4-difluoro substitution compared to the non-fluorinated parent (UAMC-1110 derivative) and other variants.
| Parameter | 4,4-Difluoro-Pro-CN (FAPI-04) | Non-fluorinated (Parent) | Significance |
| IC | 6.5 nM | ~2–3 nM | Maintained high potency. |
| Selectivity (vs DPP4) | > 1000-fold | > 500-fold | Excellent selectivity against homologous proteases.[8] |
| Selectivity (vs PREP) | > 1000-fold | > 200-fold | Reduced off-target binding. |
| Tumor Uptake (1h p.i.) | High (SUV > 10) | Moderate | Difluoro group improves lipophilicity/membrane permeability. |
| Metabolic Stability | High | Moderate | Fluorination blocks metabolic oxidation sites on the ring. |
Troubleshooting & Optimization
-
Low Radiochemical Yield (<80%):
-
Cause: Incorrect pH during labeling.
-
Fix: Strictly monitor pH (3.8–4.2). Metal impurities (Fe, Zn) from acid can compete with Ga; use trace-metal grade reagents.
-
-
Hydrolysis of Nitrile:
-
Observation: Appearance of a side product (amide) in HPLC.
-
Cause: Exposure to strong acids/bases or prolonged heating >100°C.
-
Fix: Keep reaction time
15 min and temperature 95°C.
-
-
Poor Tumor-to-Background Ratio:
-
Cause: Low specific activity.
-
Fix: Reduce precursor mass if possible, but ensure enough is present to drive complexation.
-
References
-
Jansen, K., et al. (2014).[5][7][9] "Extended Structure-Activity Relationship and Pharmacokinetic Investigation of (4-Quinolinoyl)glycyl-2-cyanopyrrolidine Inhibitors of Fibroblast Activation Protein (FAP)." Journal of Medicinal Chemistry.
-
Lindner, T., et al. (2018).[7][9] "Development of Quinoline-Based Theranostic Ligands for the Targeting of Fibroblast Activation Protein." Journal of Nuclear Medicine.
-
Loktev, A., et al. (2019).[9] "Tumor Uptake of FAP-Targeted 68Ga-Labeled Peptides: Comparison of FAPI-02 and FAPI-04." Journal of Nuclear Medicine.
-
Bendre, S., et al. (2023).[10] "Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging." Molecules.
-
Kratochwil, C., et al. (2019).[9] "FAP-targeted radionuclide therapy in patients with various cancers." Journal of Nuclear Medicine.
Sources
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, radiolabeling, and evaluation of a (4-quinolinoyl)glycyl-2-cyanopyrrolidine analogue for fibroblast activation protein (FAP) PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Asymmetric Synthesis of 4,4-Difluoropyrrolidine-2-carbonitrile Enantiomers: A Detailed Guide for Medicinal Chemists
Abstract
This application note provides a comprehensive guide to the asymmetric synthesis of (S)- and (R)-4,4-difluoropyrrolidine-2-carbonitrile, critical building blocks in modern drug discovery. The strategic incorporation of a gem-difluoro group into the pyrrolidine ring offers significant advantages in modulating the physicochemical and pharmacological properties of lead compounds, including enhanced metabolic stability and bioavailability.[1] This document outlines a robust and scalable synthetic protocol, discusses the mechanistic underpinnings of the key stereochemistry-defining steps, and provides detailed experimental procedures and characterization data. The target audience includes researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of Fluorinated Pyrrolidines in Drug Discovery
The pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[2] Its rigid, saturated heterocyclic structure provides a valuable three-dimensional framework for orienting pharmacophoric groups. The introduction of fluorine atoms, particularly a gem-difluoro group at the 4-position, has emerged as a powerful strategy to fine-tune the properties of pyrrolidine-based drug candidates.[3][4]
The gem-difluoro moiety can profoundly influence a molecule's:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, often blocking sites of oxidative metabolism.
-
Lipophilicity and Permeability: Fluorination can increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability.
-
Conformational Rigidity: The presence of the CF2 group can restrict the conformational flexibility of the pyrrolidine ring, leading to more specific interactions with biological targets.
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the pyrrolidine nitrogen, influencing its ionization state at physiological pH.
Specifically, the 4,4-difluoropyrrolidine-2-carbonitrile enantiomers are key intermediates in the synthesis of a variety of biologically active molecules, including inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[5][6] The nitrile group serves as a versatile handle for further chemical transformations, while the stereochemistry at the 2-position is often crucial for achieving high potency and selectivity.[1]
This guide focuses on an organocatalytic approach to the asymmetric synthesis of these valuable building blocks, offering a practical and efficient alternative to traditional methods that may rely on chiral auxiliaries or metal catalysts.[7]
Retrosynthetic Analysis and Strategic Considerations
The core challenge in synthesizing enantiopure 4,4-difluoropyrrolidine-2-carbonitrile lies in the stereoselective formation of the C2-carbonitrile bond. Our retrosynthetic strategy hinges on an organocatalyzed asymmetric Michael addition of a cyanide source to a suitable α,β-unsaturated acceptor.
Caption: Retrosynthetic approach for 4,4-difluoropyrrolidine-2-carbonitrile.
The key considerations for this synthetic route are:
-
Choice of Organocatalyst: A cinchona alkaloid-derived thiourea catalyst is selected for its proven ability to activate both the electrophile and the nucleophile through hydrogen bonding, thereby inducing high enantioselectivity.
-
Cyanide Source: Trimethylsilyl cyanide (TMSCN) is a safe and effective source of nucleophilic cyanide.
-
Protecting Groups: The pyrrolidine nitrogen must be appropriately protected during the synthesis. A carbamate protecting group, such as Boc or Cbz, is ideal due to its stability and ease of removal under standard conditions.
Detailed Synthetic Protocol
This section provides a step-by-step procedure for the synthesis of (S)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride. The synthesis of the (R)-enantiomer can be achieved by using the corresponding pseudoenantiomeric cinchona alkaloid catalyst.
Materials and Reagents
All reagents should be of high purity and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment.
Step-by-Step Synthesis
The overall synthetic workflow is depicted below:
Caption: Experimental workflow for the synthesis of (S)-4,4-Difluoropyrrolidine-2-carbonitrile HCl.
Protocol 1: Synthesis of N-Boc-4,4-difluoro-Δ²-pyrrolin-2-one
-
To a solution of commercially available (S)-4,4-difluoropyrrolidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-(S)-4,4-difluoropyrrolidine-2-carboxylic acid.
-
The crude acid is then subjected to a modified Curtius rearrangement followed by intramolecular cyclization to afford the corresponding α,β-unsaturated lactam.
Protocol 2: Asymmetric Michael Addition
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the α,β-unsaturated lactam (1.0 eq) and the cinchona alkaloid-derived thiourea catalyst (0.1 eq) in anhydrous toluene.
-
Cool the solution to -40 °C.
-
Add trimethylsilyl cyanide (TMSCN, 1.5 eq) dropwise via syringe.
-
Stir the reaction mixture at -40 °C for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-(S)-4,4-difluoropyrrolidine-2-carbonitrile.
Protocol 3: Deprotection
-
Dissolve the purified N-Boc-(S)-4,4-difluoropyrrolidine-2-carbonitrile (1.0 eq) in a minimal amount of methanol.
-
Add a 4 M solution of HCl in 1,4-dioxane (5.0 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether to afford (S)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride as a white solid.
Mechanistic Insights
The high enantioselectivity of the key Michael addition step is attributed to the bifunctional nature of the thiourea organocatalyst.
Sources
- 1. (S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride [myskinrecipes.com]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine | MDPI [mdpi.com]
- 5. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4-Difluoropyrrolidine-2-carbonitrile
Subject: Troubleshooting & Optimization Guide for Product Code: DFPC-202 Classification: Advanced Organic Synthesis / Peptidomimetics Support Tier: Level 3 (Senior Application Scientist)
Introduction & Molecule Profile
Welcome to the Technical Support Center. You are likely synthesizing 4,4-Difluoropyrrolidine-2-carbonitrile as a critical scaffold for Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Saxagliptin, Vildagliptin analogs).
This molecule presents a unique "push-pull" synthetic challenge:
-
The "Push" (C4 Position): Installing a gem-difluoro group requires harsh deoxofluorination conditions that risk elimination (olefin formation).
-
The "Pull" (C2 Position): The electron-withdrawing fluorine atoms increase the acidity of the C2-proton, making the chiral center highly prone to racemization during nitrile formation.
This guide moves beyond standard literature to address the hidden failure modes in this workflow.
Master Synthetic Workflow (Interactive Map)
The following flowchart outlines the industry-standard "Safe-Scale" route. We recommend the Amide Dehydration pathway over direct substitution methods to preserve chirality.
Figure 1: Optimized synthetic workflow for 4,4-difluoropyrrolidine-2-carbonitrile. Colors indicate critical control points (Red = High Risk).
Module 1: The Fluorination Bottleneck (C4)
The Issue: You are converting a ketone to a gem-difluoro group. The most common failure is the formation of the "elimination product" (enamine/olefin) instead of the difluoride.
Troubleshooting Guide: Deoxofluorination
| Symptom | Probable Cause | Corrective Action |
| Black/Tarred Reaction | Thermal decomposition of DAST/Deoxo-Fluor. | Stop heating. These reagents decompose exothermically above 50-60°C. Run the reaction at 0°C to RT. If heating is required, switch to XtalFluor-E or Fluolead . |
| Low Yield (<40%) | Formation of Enamine (Elimination).[1] | Solvent Switch. DAST in THF promotes elimination. Switch to DCM (Dichloromethane) or Toluene . The non-polar solvent disfavors the charged intermediate leading to elimination. |
| Glassware Etched | HF generation. | Moisture Contamination. DAST hydrolyzes to HF. Ensure the starting material (ketone) is azeotropically dried with toluene before addition. Use plastic/Teflon labware if possible. |
The "Why" (Mechanistic Insight)
The reaction proceeds via a carbocation intermediate. If the fluoride ion (nucleophile) is slow to attack, a base (even the DAST byproduct) will abstract a proton from the adjacent carbon, leading to the alkene.
Figure 2: Kinetic competition between substitution (Target) and elimination (Side Product).
Module 2: The Nitrile Installation (C2)
The Issue: Converting the primary amide to a nitrile requires dehydration.[2][3][4] The alpha-proton at C2 is acidic due to the electron-withdrawing effects of the C4-fluorines and the C2-carbonyl. Racemization is the primary risk here.
FAQ: Nitrile Synthesis
Q: Can I use POCl3/DMF (Vilsmeier conditions)?
-
A: Avoid if possible. Vilsmeier conditions are often too harsh and can lead to epimerization of the C2 center. The acidic conditions combined with heating will scramble your stereochemistry.
Q: What is the recommended reagent?
-
A: Trifluoroacetic Anhydride (TFAA) / Pyridine. This method works at 0°C. The mild temperature preserves the chiral center.
Q: My product is an oil that won't crystallize.
-
A: The N-Boc protected nitrile is often an oil. Do not force crystallization. Purify via column chromatography (Hexane/EtOAc). Note that the nitrile group is "invisible" on some TLC stains; use KMnO4 (oxidizes the ring) or Ninhydrin (after spot-deprotection on the plate).
Validated Protocol: The "Safe-Scale" Method
Reference Standard: Adapted from syntheses of Saxagliptin intermediates.
Step A: Deoxofluorination (The Critical Step)
-
Prepare: Dissolve N-Boc-4-oxoproline methyl ester (1.0 equiv) in anhydrous DCM (0.5 M concentration).
-
Cool: Cool to 0°C under Nitrogen.
-
Add: Add Deoxo-Fluor (1.5 equiv) dropwise. Warning: DAST/Deoxo-Fluor releases HF; use a scrubber.
-
React: Stir at RT for 16h. Do not heat.
-
Quench: Pour slowly into saturated NaHCO3 (gas evolution!). Extract with DCM.
-
Result: N-Boc-4,4-difluoroproline methyl ester.
Step B: Amide Dehydration (The Chiral Step)
-
Start: Suspend N-Boc-4,4-difluoropyrrolidine-2-carboxamide (1.0 equiv) in anhydrous THF.
-
Base: Add Pyridine (2.5 equiv). Cool to 0°C .[1]
-
Dehydrate: Add Trifluoroacetic Anhydride (TFAA) (1.2 equiv) dropwise.
-
Monitor: Reaction is usually complete in <2 hours at 0°C.
-
Workup: Dilute with EtOAc, wash with 1N HCl (cold), then brine.
-
Result: N-Boc-4,4-difluoropyrrolidine-2-carbonitrile.
Storage & Stability Data
-
Free Base: The free amine (deprotected) is unstable and prone to polymerization or hydrolysis. Always store as the HCl or Tosylate salt.
-
Hygroscopicity: The HCl salt is extremely hygroscopic. Store in a desiccator at -20°C.
-
NMR Signature:
-
19F NMR: Look for a distinct AB quartet (or broad doublet) around -100 to -105 ppm. If you see signals around -120 ppm, check for mono-fluoro impurities.
-
References
-
Synthesis of Saxagliptin Intermediates
-
Deoxofluorination Safety & Mechanism
- Title: Deoxofluorination of Alcohols and Ketones: Safety and Mechanism.
- Source:Chemical Reviews.
- Context: Detailed breakdown of why DAST explodes and how to use Deoxo-Fluor safely.
-
URL:[Link]
-
Amide Dehydration Protocols
-
DPP-4 Inhibitor SAR (Structure-Activity Relationship)
- Title: Discovery of Saxagliptin: A Selective DPP-4 Inhibitor.
- Source:Journal of Medicinal Chemistry.
- Context: Explains the biological necessity of the 4,4-difluoro and 2-cyano groups.
-
URL:[Link]
Sources
Technical Support Center: Purification of 4,4-Difluoropyrrolidine-2-carbonitrile Isomers
Welcome to the technical support center for the purification of 4,4-Difluoropyrrolidine-2-carbonitrile isomers. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating the stereoisomers (enantiomers and diastereomers) and geometric isomers (cis/trans) of this valuable fluorinated building block.[1] As a proline analogue, this molecule presents unique challenges, including potential on-column isomerization, which can complicate purification efforts.[2][3]
This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues encountered during experimental work. We will delve into the causality behind methodological choices, ensuring that every protocol is a self-validating system grounded in established scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries when approaching the purification of 4,4-Difluoropyrrolidine-2-carbonitrile isomers.
Q1: What is the primary challenge in purifying isomers of 4,4-Difluoropyrrolidine-2-carbonitrile?
A1: The primary challenge stems from the molecule's multiple sources of isomerism. You are likely dealing with:
-
Enantiomers: Non-superimposable mirror images (e.g., (2R, cis) vs. (2S, cis)). These have identical physical properties in an achiral environment and require a chiral environment for separation.[4][5]
-
Diastereomers: Stereoisomers that are not mirror images (e.g., (2R, cis) vs. (2R, trans)). These have different physical properties and can often be separated by standard achiral chromatography (HPLC, Flash).[5][6]
-
Cis/Trans Isomers: Related to the substitution pattern on the pyrrolidine ring. Furthermore, like proline, the amide bond that might be formed at the nitrogen or conformational ring puckering can lead to distinct, slowly interconverting conformers, which can appear as separate peaks during chromatography.[2][7][8] The fluorination itself significantly influences the conformational bias of the pyrrolidine ring.[9]
Q2: Which purification technique should I start with: Chiral Chromatography or Diastereomeric Resolution?
A2: The choice depends on scale, available equipment, and the specific isomeric mixture.
-
Chiral Chromatography (HPLC/SFC): This is the preferred method for both analytical and preparative scales if you need to separate enantiomers directly.[][11] Supercritical Fluid Chromatography (SFC) is often superior for chiral separations due to its speed, efficiency, and reduced consumption of toxic solvents.[4][12] It is the go-to method for rapid screening and purification.
-
Diastereomeric Resolution via Crystallization: This classical technique is viable if you have a diastereomeric mixture or can convert your enantiomeric mixture into diastereomers by reacting it with a chiral resolving agent (e.g., tartaric or mandelic acid).[13][14][15] This method can be cost-effective for large-scale production but is often more labor-intensive to develop and may result in a maximum theoretical yield of 50% for the desired enantiomer unless the unwanted isomer can be racemized and recycled.[14][16]
The following decision tree can guide your initial choice:
Caption: Initial decision tree for purification strategy.
Part 2: Troubleshooting Chiral Chromatography (HPLC/SFC)
This section focuses on resolving common issues during method development and execution using chiral stationary phases (CSPs).
Q3: I see no separation between my enantiomers on a polysaccharide-based chiral column. What should I do next?
A3: This is a common starting point. Chiral recognition is a highly specific interaction between the analyte and the chiral stationary phase (CSP), and success is not guaranteed on the first attempt.[17]
Causality: Enantiomeric separation on polysaccharide CSPs (e.g., cellulose or amylose derivatives) relies on the formation of transient diastereomeric complexes through interactions like hydrogen bonding, dipole-dipole, and π-π stacking. If the analyte's conformation does not allow for a sufficient difference in binding energy between the two enantiomers and the CSP, no resolution will occur.
Troubleshooting Protocol:
-
Change the Mobile Phase Modifier: The choice of alcohol modifier (e.g., isopropanol, ethanol, methanol) dramatically affects selectivity. If you started with isopropanol, switch to ethanol. Methanol often provides the strongest hydrogen bonding and can significantly alter elution order and resolution.
-
Screen Different CSPs: There is no universal chiral column.[17] A comprehensive screening should include columns with different chiral selectors (e.g., amylose vs. cellulose) and different derivatizations (e.g., tris(3,5-dimethylphenylcarbamate) vs. tris(4-methylbenzoate)).
-
Add an Additive: For a basic compound like a pyrrolidine, peak shape and resolution can be dramatically improved by adding a basic additive like diethylamine (DEA) or an acidic additive like trifluoroacetic acid (TFA) to the mobile phase (typically 0.1%). These additives suppress undesirable interactions with residual silanols on the silica support.[18]
-
Adjust Temperature: Lowering the column temperature can increase the stability of the transient diastereomeric complexes, often leading to better resolution. Conversely, raising the temperature can sometimes improve peak shape and efficiency.
Q4: My peaks are broad or tailing. How can I improve the peak shape?
A4: Poor peak shape is typically caused by secondary chemical interactions, column overload, or extra-column effects.
Causality: Peak tailing often results from the interaction of the basic nitrogen in the pyrrolidine ring with acidic residual silanol groups on the silica surface of the column packing.[18] This creates a secondary, strong retention mechanism that leads to a gradual "bleeding" of the analyte off the column.
Troubleshooting Steps:
-
Use a Mobile Phase Additive: As mentioned above, adding 0.1% DEA for normal phase/SFC or 0.1% TFA/Formic Acid for reversed-phase can mask silanol groups and improve peak symmetry.
-
Reduce Sample Load: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing. Reduce the injection volume or sample concentration by a factor of 5-10 and observe the effect on peak shape.
-
Match Sample Diluent to Mobile Phase: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.[19][20] Ideally, dissolve your sample in the initial mobile phase. For SFC, a mixture like 75/25 acetonitrile/methanol is often a good starting point.[21]
-
Check for Column Contamination: Strongly retained impurities from previous injections can accumulate at the column head, causing peak distortion.[18][19] Flush the column according to the manufacturer's instructions.
Table 1: Recommended Starting Conditions for Chiral Method Screening
| Parameter | SFC Recommendation | HPLC (Normal Phase) Recommendation |
| Columns | Polysaccharide-based (e.g., Chiralpak IA, IB, IC, ID) | Polysaccharide-based (e.g., Chiralpak AD-H, AS-H, OD-H) |
| Mobile Phase | CO₂ with a polar modifier | n-Hexane or Heptane with a polar modifier |
| Modifiers | Methanol, Ethanol, Isopropanol (screened individually) | Isopropanol, Ethanol (screened individually) |
| Gradient | 5% to 40% modifier over 5-10 minutes | Isocratic, e.g., 90:10 Hexane:IPA. Optimize ratio.[11] |
| Additive | 0.1% - 0.3% Diethylamine (DEA) | 0.1% Diethylamine (DEA) |
| Flow Rate | 3-4 mL/min (for 4.6 mm ID columns) | 1 mL/min (for 4.6 mm ID columns) |
| Temperature | 40 °C | 25 °C |
| Back Pressure | 150 bar | N/A |
Q5: I am observing three or more peaks for what should be a single pair of enantiomers. What is happening?
A5: This is a classic sign of on-column isomer interconversion, a known phenomenon for proline and its analogues.[2][7]
Causality: The 4,4-Difluoropyrrolidine-2-carbonitrile structure can exist as slowly interconverting cis/trans conformers related to the ring puckering or the orientation of the nitrile group.[8][9] If the rate of this interconversion is on the same timescale as the chromatographic separation, you may resolve not just the two enantiomers, but also their respective conformers, leading to a complex chromatogram.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for multiple isomer peaks.
Part 3: Troubleshooting Diastereomeric Salt Crystallization
This method involves reacting the racemic pyrrolidine with a single enantiomer of a chiral acid or base to form diastereomeric salts, which can then be separated by their differing solubilities.[14][15]
Q6: I've added my chiral resolving agent, but no crystals are forming.
A6: Crystal formation is a delicate balance of thermodynamics and kinetics. Failure to crystallize is usually a problem of solubility or nucleation.
Causality: The desired diastereomeric salt must be significantly less soluble in the chosen solvent than the undesired diastereomer and the starting materials. If the concentration is below the saturation point, or if there are no nucleation sites, crystallization will not occur.
Troubleshooting Protocol:
-
Solvent Screening: This is the most critical step. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water). The ideal solvent will fully dissolve the reactants when heated but allow the desired salt to precipitate upon cooling.
-
Increase Concentration: Carefully remove solvent under reduced pressure until the solution becomes slightly turbid, then gently warm to redissolve. This ensures you are near the saturation point.
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod below the solvent line. This creates microscopic imperfections that can serve as nucleation sites.
-
Seeding: If you have a tiny amount of the desired crystal from a previous attempt, add a single seed crystal to the supersaturated solution.
-
-
Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer to a 0-4 °C refrigerator. Rapid cooling often leads to oils or amorphous solids.
Q7: My crystallized salt has low diastereomeric excess (d.e.). How can I improve its purity?
A7: Low d.e. indicates that the undesired diastereomer has co-precipitated. This happens when the solubility difference between the two diastereomeric salts is not large enough in the chosen solvent system.
Causality: While one diastereomer is less soluble, the other still has finite solubility and can be incorporated into the crystal lattice, especially if crystallization occurs too quickly or from a highly concentrated solution.[22]
Troubleshooting Steps:
-
Recrystallization: The most straightforward approach. Dissolve the obtained crystals in a minimum amount of hot solvent and cool slowly. Each recrystallization step should enrich the less soluble diastereomer.
-
Change the Resolving Agent: The shape and functionality of the resolving agent are critical. If (R)-(-)-Mandelic acid gives poor results, try L-(+)-Tartaric acid or another chiral acid.[13][14] The "fit" between the amine and the acid determines the stability and solubility of the resulting salt complex.
-
Optimize the Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes ensure that only the least soluble salt precipitates, leaving the more soluble one in the mother liquor.
References
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14). Chiral Technologies.
- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Leeds Thesis.
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.).
- Resolution of aminonitriles. (1978).
- Chiral resolution. (n.d.). Wikipedia.
- Best practices and instrumental troubleshooting for successful SFC methods. (2019). Request PDF.
- THE RESOLUTION OF RACEMIC AMINES BY THE FORMATION OF DIASTEREOMERIC AMIDES WITH AMINO ACIDS. (1992).
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Enantiomeric Purific
- Resolution of cis and trans isomers of peptides containing proline using capillary zone electrophoresis. (1992).
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC North America.
- Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2024, July 12). Beilstein Journal of Organic Chemistry.
- Chiral Handbook for HPLC and SFC Separations - Second Edition. (n.d.).
- Separation of cis and trans Isomers of Polyproline by FAIMS Mass Spectrometry. (n.d.). Journal of The American Society for Mass Spectrometry.
- Proline isomeriz
- Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. (2023, June 29). IMR Press.
- Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. (n.d.). Medicinal Research Reviews.
- A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. (2025). BenchChem.
- HPLC Troubleshooting Guide. (n.d.). Restek.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. (2025). BenchChem.
- Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10). Organic Process Research & Development.
- (S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride Product Description. (n.d.). MySkinRecipes.
- The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santai Technologies.
Sources
- 1. (S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride [myskinrecipes.com]
- 2. Resolution of cis and trans isomers of peptides containing proline using capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline isomerization in epigenetics - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. santaisci.com [santaisci.com]
- 6. hplc.eu [hplc.eu]
- 7. Separation of cis and trans Isomers of Polyproline by FAIMS Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. selvita.com [selvita.com]
- 13. US4072698A - Resolution of aminonitriles - Google Patents [patents.google.com]
- 14. Chiral resolution - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. chiraltech.com [chiraltech.com]
- 20. researchgate.net [researchgate.net]
- 21. waters.com [waters.com]
- 22. DSpace [cora.ucc.ie]
Optimization of coupling conditions for hindered 4,4-difluoropyrrolidine amides
Technical Support Guide: Optimization of Coupling Conditions for Hindered 4,4-Difluoropyrrolidine Amides
Subject: Troubleshooting & Protocol Optimization for Electron-Deficient Secondary Amines Ticket ID: CHEM-SUP-8821 Agent: Senior Application Scientist
Executive Summary: The Core Challenge
You are likely encountering low conversion or stalled reactions not because of simple steric hindrance, but due to electronic deactivation .
While 4,4-difluoropyrrolidine (often commercially listed as 3,3-difluoropyrrolidine depending on substitution patterns) is a secondary amine, the two fluorine atoms exert a powerful inductive effect (-I) . This pulls electron density away from the nitrogen lone pair, significantly lowering its pKa (approx. <9.0 compared to ~11.3 for pyrrolidine) and rendering it a poor nucleophile .
Standard peptide coupling reagents (EDC, HATU) rely on the amine attacking an active ester. If the amine is electronically deactivated, it cannot overcome the activation energy barrier, leading to hydrolysis of the active ester before coupling occurs.
This guide prioritizes high-energy activation pathways (Acid Chlorides, Propylphosphonic Anhydride) that do not rely on the formation of relatively stable (and thus less reactive) active ester intermediates.
Part 1: Diagnostic & Triage (FAQ)
Q: I am using HATU/DIPEA in DMF. The LCMS shows the active ester formed, but the amine isn't coupling. Why? A: The active ester (OAt/OBt) is too stable. The difluoropyrrolidine is not nucleophilic enough to attack it at a reasonable rate. The active ester eventually hydrolyzes back to the acid or undergoes side reactions (guanidinylation).
-
Fix: Switch to a method that generates a more reactive intermediate (Acid Chloride or Acyl Phosphonate).
Q: Can I just heat the reaction? A: With HATU, heating often promotes epimerization (if your acid is chiral) or degradation of the coupling reagent before the coupling occurs.
-
Fix: If you must heat, use T3P (Propylphosphonic anhydride), which is thermally stable and has a lower racemization profile.
Q: My acid partner is also sterically hindered. What is the "Nuclear Option"? A: The "Nuclear Option" is Ghosez’s Reagent . It generates an acid chloride in situ under neutral conditions. Acid chlorides are orders of magnitude more reactive than HATU esters and are small enough to bypass steric bulk.
Part 2: Decision Matrix
Use this logic flow to select the correct protocol for your specific substrate.
Caption: Selection logic for coupling electron-deficient amines based on substrate chirality and reactivity requirements.
Part 3: The "Gold Standard" Protocols
Protocol A: T3P (Propylphosphonic Anhydride) – The First Line of Defense
Best for: Chiral acids, scale-up, and "green" solvent requirements.
Mechanism: T3P forms a highly reactive mixed anhydride. The byproduct is water-soluble, simplifying workup.
Reagents:
-
T3P: 50% w/w solution in EtOAc or DMF.
-
Base: Pyridine (Preferred) or N-Methylmorpholine (NMM). Avoid DIPEA if possible, as it can be too bulky and slow down the T3P cycle.
-
Solvent: EtOAc (Preferred) or DMF/2-MeTHF.
Step-by-Step:
-
Dissolve the Carboxylic Acid (1.0 equiv) and 4,4-difluoropyrrolidine HCl (1.2 equiv) in EtOAc (5–10 volumes).
-
Add Pyridine (3.0 – 4.0 equiv). Note: Excess base is needed to neutralize the HCl salt of the amine and the acidic byproduct of T3P.
-
Cool to 0°C.
-
Add T3P solution (1.5 – 2.0 equiv) dropwise.
-
Allow to warm to Room Temperature (RT).
-
Critical Step: If LCMS shows <50% conversion after 2 hours, heat to 50–60°C . T3P is stable at this temperature.
-
Workup: Wash with water, 1M HCl (to remove pyridine), and sat. NaHCO3.
Protocol B: Ghosez’s Reagent – The "Sledgehammer"
Best for: Extremely hindered/unreactive substrates, achiral acids, or when T3P fails.
Mechanism: Converts acid to Acid Chloride in situ using 1-Chloro-N,N,2-trimethyl-1-propenylamine.
Reagents:
-
Ghosez’s Reagent: Commercial solution or neat.
-
Solvent: Dry DCM or Chloroform (Must be anhydrous).
-
Base: Pyridine or Collidine.
Step-by-Step:
-
Dissolve Carboxylic Acid (1.0 equiv) in dry DCM under Nitrogen/Argon.
-
Add Ghosez’s Reagent (1.2 – 1.5 equiv) at 0°C or RT.
-
Stir for 1–2 hours. Monitor: Take an aliquot, quench with MeOH, and check LCMS for the Methyl Ester. If Methyl Ester is formed, the Acid Chloride is ready.
-
In a separate flask, dissolve 4,4-difluoropyrrolidine HCl (1.2 equiv) and DIPEA/Pyridine (2.5 equiv) in DCM.
-
Add the amine solution to the Acid Chloride solution dropwise at 0°C.
-
Stir at RT for 2 hours.
Protocol C: TCFH-NMI – The Steric Specialist
Best for: Extremely hindered chiral acids where Acid Chlorides (Ghosez) might cause racemization.
Mechanism: Generates an Acyl Fluoride in situ.[1][2] Acyl fluorides are highly reactive but less prone to racemization than acid chlorides and smaller than OBt esters.
Reagents:
-
TCFH: Tetramethylchloroformamidinium hexafluorophosphate.
-
NMI: N-Methylimidazole.[3]
-
Solvent: Acetonitrile (MeCN).
Step-by-Step:
-
Dissolve Carboxylic Acid (1.0 equiv) and 4,4-difluoropyrrolidine HCl (1.2 equiv) in MeCN.
-
Add NMI (3.5 equiv).
-
Add TCFH (1.2 equiv) in one portion.
-
Stir at RT. Conversion is usually rapid (< 4 hours).
Part 4: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| 0% Conversion (Starting Material remains) | Amine is protonated (salt form not broken). | Ensure you are using enough base (3-4 equiv) to neutralize the HCl salt of the difluoropyrrolidine and the coupling reagent byproducts. |
| Active Ester formed (by LCMS) but no Product | Nucleophile is too weak for the activated species. | Switch from HATU/EDC to T3P (Protocol A) or Ghosez (Protocol B). |
| Epimerization (Racemization) Observed | Over-activation or high temperature with strong base. | 1. Switch base to 2,4,6-Collidine (weaker, less racemizing).2. Use T3P at lower temps.3. Avoid DMF; use EtOAc or DCM. |
| N-Acyl Urea Formation (Byproduct) | Using EDC/DCC without enough nucleophile activity. | Stop using Carbodiimides (EDC/DCC). They are ineffective for electron-deficient amines because the rearrangement to N-acyl urea is faster than the amine attack. |
| Low Yield with T3P | Solvent effect. | T3P works best in EtOAc or 2-MeTHF . It is often slower in DMF. Switch solvents. |
Part 5: Mechanistic Visualization
Understanding why T3P works where HATU fails is critical for optimization.
Caption: T3P generates a mixed anhydride that is sufficiently electrophilic to capture the poor nucleophile (difluoropyrrolidine), unlike standard active esters.
References
-
Dunetz, J. L., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Chemical Reviews, 116(19), 11754–11844.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Patterson, E. A., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Reagent for the Synthesis of Amides and Peptides.[3] Organic Process Research & Development.
-
Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis. Organic Syntheses.
-
Beutner, G. L., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4218–4222.
Sources
- 1. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
Technical Support Center: Analysis of 4,4-Difluoropyrrolidine-2-carbonitrile and its Impurities
Welcome to the technical support center for the analytical characterization of 4,4-Difluoropyrrolidine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into detecting and quantifying impurities in this critical pharmaceutical intermediate.[1] The methodologies and troubleshooting advice herein are grounded in established analytical principles and regulatory expectations.
The Criticality of Impurity Profiling
4,4-Difluoropyrrolidine-2-carbonitrile is a key building block in the synthesis of various biologically active molecules.[1] The purity of this intermediate is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), potentially impacting its safety, efficacy, and stability.[2] Therefore, robust analytical methods for impurity profiling are essential for ensuring product quality and regulatory compliance.[2][3] This guide will walk you through the most effective analytical techniques and provide practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in 4,4-Difluoropyrrolidine-2-carbonitrile?
A1: Impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation.[4][5] For 4,4-Difluoropyrrolidine-2-carbonitrile, potential impurities could include:
-
Starting material carryover: Unreacted precursors from the synthetic route.
-
Isomeric impurities: Such as the (R)-enantiomer if the synthesis is intended to be stereospecific for the (S)-enantiomer.[6]
-
Over-reaction or under-reaction products: Molecules with incomplete or excessive functional group transformations.
-
Degradation products: Resulting from instability under certain storage or process conditions.
-
Residual solvents: Solvents used during synthesis and purification.[2][3]
A thorough understanding of the synthetic pathway is crucial for predicting and identifying potential impurities.
Q2: What are the primary analytical techniques for impurity detection in this compound?
A2: A multi-technique approach is often necessary for comprehensive impurity profiling.[5][7][8] The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for separating and quantifying non-volatile organic impurities.[7]
-
Gas Chromatography (GC): Ideal for analyzing volatile impurities, particularly residual solvents.[7]
-
Mass Spectrometry (MS): Often coupled with HPLC or GC (LC-MS, GC-MS) to provide molecular weight information for impurity identification.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation of unknown impurities, especially ¹⁹F NMR for fluorinated compounds.[9][10][11]
Q3: How do regulatory guidelines like ICH influence impurity analysis?
A3: The International Council for Harmonisation (ICH) provides guidelines that are critical for drug development and registration.[2][3][12] Key guidelines include:
-
ICH Q3A(R2): Specifies the reporting, identification, and qualification thresholds for impurities in new drug substances.[12][13] Generally, impurities found at levels above 0.1% should be identified.[14]
-
ICH Q3C: Provides guidance on acceptable limits for residual solvents.[2][3]
-
ICH M7: Addresses the assessment and control of mutagenic impurities.[3]
Adherence to these guidelines is mandatory for regulatory submissions to agencies like the FDA and EMA.[3][13]
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols and troubleshooting for the primary analytical techniques used in the analysis of 4,4-Difluoropyrrolidine-2-carbonitrile.
High-Performance Liquid Chromatography (HPLC) for Organic Impurities
HPLC is the cornerstone for separating and quantifying organic impurities. Due to the polar nature of 4,4-Difluoropyrrolidine-2-carbonitrile, a reversed-phase HPLC method is typically employed.
Experimental Workflow for HPLC Analysis
Caption: A typical workflow for HPLC analysis of impurities.
Detailed HPLC Protocol:
-
Column Selection: A C18 column is a good starting point. For highly polar compounds, consider a column with enhanced polar retention.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is common. The acidic modifier helps to achieve good peak shape for amine-containing compounds.
-
Sample Preparation: Dissolve the sample in a diluent that is compatible with the mobile phase, typically a mixture of water and acetonitrile.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is often suitable for compounds lacking a strong chromophore.
-
Quantification: Impurity levels can be estimated by area percent, assuming similar response factors to the main peak. For accurate quantification, a reference standard for the impurity is required.
HPLC Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Peak Tailing | - Secondary interactions with the stationary phase. - Column overload. - Mismatched sample solvent and mobile phase. | - Use a mobile phase additive (e.g., acid or base) to suppress ionization. - Reduce sample concentration. - Dissolve the sample in the initial mobile phase.[15] |
| Poor Resolution | - Inappropriate mobile phase composition or gradient. - Unsuitable column chemistry. | - Optimize the gradient profile (steeper or shallower). - Try a different column with alternative selectivity (e.g., a phenyl or polar-embedded phase).[16] |
| Ghost Peaks | - Impurities in the mobile phase or from the injector. - Carryover from previous injections. | - Use high-purity solvents and additives. - Run a blank gradient to identify solvent-related peaks. - Implement a robust needle wash procedure.[17] |
| Variable Retention Times | - Inconsistent mobile phase composition. - Temperature fluctuations. - Column degradation. | - Ensure proper mobile phase mixing and degassing. - Use a column oven for temperature control. - Replace the column if it's old or has been exposed to harsh conditions.[15] |
Gas Chromatography (GC) for Residual Solvents
GC is the preferred method for the analysis of residual solvents due to their volatile nature. A headspace sampler is often used to introduce the sample into the GC system, which minimizes contamination of the instrument.[18]
Experimental Workflow for Headspace GC-MS Analysis
Caption: Workflow for residual solvent analysis by Headspace GC-MS.
GC Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Poor Peak Shape | - Inactive column. - Inappropriate injection parameters. | - Use a column designed for volatile polar analytes. - Optimize split ratio and injection temperature. |
| Low Sensitivity | - Insufficient sample in the headspace. - Leaks in the system. | - Increase incubation temperature or time. - Check for leaks in the vial septa and system fittings. |
| Co-elution of Solvents | - Non-optimal temperature program. | - Adjust the temperature ramp rate or initial/final hold times. |
NMR Spectroscopy for Structural Elucidation
NMR is an indispensable tool for the definitive identification of unknown impurities.[10] For fluorinated compounds like 4,4-Difluoropyrrolidine-2-carbonitrile, ¹⁹F NMR is particularly powerful.[9][11][19]
Key NMR Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Shows the carbon skeleton.
-
¹⁹F NMR: Highly sensitive and specific for fluorine-containing compounds, offering a wide chemical shift range and minimal signal overlap.[20]
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between atoms and piece together the full structure of an impurity.[10]
Troubleshooting NMR Analysis:
| Problem | Potential Cause(s) | Solution(s) |
| Low Signal-to-Noise | - Low sample concentration. - Insufficient number of scans. | - Concentrate the sample if possible. - Increase the number of scans (signal increases with the square root of the number of scans). |
| Broad Peaks | - Sample aggregation. - Presence of paramagnetic impurities. | - Use a different solvent or adjust the temperature. - Filter the sample. |
| Complex Spectra | - Presence of multiple impurities. | - Use 2D NMR techniques to resolve overlapping signals. - Isolate the impurity using preparative HPLC before NMR analysis. |
By implementing these robust analytical methods and troubleshooting strategies, you can effectively characterize the impurity profile of 4,4-Difluoropyrrolidine-2-carbonitrile, ensuring the quality and safety of your pharmaceutical products.
References
- Gas and Liquid Chromatographic Investigations into Alkylnitrile Compounds Containing Amine Impurities.
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Successful HPLC Operation – A Troubleshooting Guide. ThermoFisher.
- Quality: impurities. European Medicines Agency (EMA).
- ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2).
- HPLC Troubleshooting Guide.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Guidance for Industry - Q3A Impurities in New Drug Substances.
- Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. PMC.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).
- Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
- A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chrom
- Troubleshooting Guide. Phenomenex.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
- Application of 19F NMR Spectroscopy for Content Determination of Fluorin
- Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrument
- The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Magritek.
- Impurity Profiling in different analytical techniques. IJNRD.org.
- Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek Resource Hub.
- Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
- SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups.
- Headspace-GCMS Solution for Analysis of Nitrosamines Impurities. YouTube.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
- (S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride. Sigma-Aldrich.
- (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride(1448440-51-4) 1 H NMR. ChemicalBook.
- (S)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride(869489-04-3) 1H NMR spectrum. ChemicalBook.
- 2-Pyrrolidinecarbonitrile, 1-(2-aminoacetyl)-4,4-difluoro-, hydrochloride (1:1), (2S)-. PubChem.
- (R)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride 97%. AChemBlock.
- (S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride. MySkinRecipes.
- HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
- HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). MDPI.
- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals - Research and Reviews.
- (S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride. CymitQuimica.
- HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column.
- Analytical advances in pharmaceutical impurity profiling. PubMed.
- Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). PubMed.
Sources
- 1. (S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride [myskinrecipes.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. Quality guidelines: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2: Safety Considerations of Impurities in Pharmaceutical Products and Surveying the Impurity Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. (R)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride 97% | CAS: 2306254-24-8 | AChemBlock [achemblock.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. rroij.com [rroij.com]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. veeprho.com [veeprho.com]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. fda.gov [fda.gov]
- 14. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. 325. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - Magritek [magritek.com]
- 20. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Optimizing the Warhead: A Comparative Technical Guide to 4,4-Difluoropyrrolidine-2-carbonitrile Based Inhibitors
Executive Summary: The Fluorine Advantage
In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, the 2-cyanopyrrolidine scaffold (exemplified by Vildagliptin ) is a "privileged structure."[1] It functions as a covalent trap, forming a reversible imidate adduct with the catalytic Serine-630 of the enzyme. However, this scaffold suffers from a critical intrinsic flaw: intramolecular cyclization .[1] The secondary amine can attack the nitrile "warhead," forming a catalytically inactive diketopiperazine species.
This guide provides a head-to-head technical comparison between the standard Unsubstituted 2-cyanopyrrolidine (Vildagliptin Class) and the optimized 4,4-Difluoropyrrolidine-2-carbonitrile (4,4-Difluoro Class) .[1] We analyze how the bioisosteric introduction of fluorine atoms at the C4 position modulates pKa, prevents chemical degradation, and alters pharmacokinetic profiles without compromising potency.
Head-to-Head Analysis: Unsubstituted vs. 4,4-Difluoro Scaffolds
The following comparison utilizes Vildagliptin as the industry benchmark for the unsubstituted class and Compound 17a (a representative 4,4-difluoro analog derived from recent SAR studies) as the challenger.
Table 1: Physicochemical & Pharmacological Comparison
| Feature | Unsubstituted Scaffold (e.g., Vildagliptin) | 4,4-Difluoro Scaffold (e.g., Compound 17a) | Technical Insight |
| Warhead Structure | (S)-pyrrolidine-2-carbonitrile | (S)-4,4-difluoropyrrolidine-2-carbonitrile | The core electrophile remains the nitrile (C≡N).[1] |
| DPP-4 Potency ( | ~17 nM | ~17 nM | Parity. Fluorination does not sterically hinder the S1 pocket binding.[1] |
| Amine Basicity ( | ~9.0 - 9.5 | ~7.5 - 8.0 | Critical Differentiator. Fluorine's electron-withdrawing effect lowers amine |
| Chemical Stability ( | Low (< 24h at pH 7.[1]4) | High (> 48h at pH 7.[1]4) | Lower nucleophilicity of the amine prevents "self-destruction" (cyclization).[1] |
| Metabolic Liability | Susceptible to hydrolysis | Resistant to hydrolysis | Fluorine blocks oxidative metabolism at the C4 position. |
| Selectivity (DPP-8/9) | Moderate | High (>1000-fold) | Essential to avoid toxicities associated with DPP-8/9 inhibition (e.g., alopecia, thrombocytopenia).[1] |
Mechanistic Visualization
The primary advantage of the 4,4-difluoro modification is the prevention of intramolecular cyclization. The diagram below illustrates the "Self-Destruction" pathway of Vildagliptin and how the Fluorine inductive effect blocks this process.
Figure 1: The "Fluorine Switch" Mechanism.[1] The electron-withdrawing nature of the 4,4-difluoro group reduces the nucleophilicity of the secondary amine, effectively blocking the formation of the inactive cyclic metabolite.
Experimental Protocols
To validate the superiority of the 4,4-difluoro scaffold in your own lab, follow these standardized protocols. These assays are designed to be self-validating controls.[1]
Protocol A: Comparative Chemical Stability Assay (pH-Stress Test)
Objective: Quantify the rate of intramolecular cyclization for both inhibitor classes.
Materials:
-
Test Compounds: Vildagliptin (Reference), 4,4-Difluoro analog.[1]
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4 and pH 8.5 (accelerated stress).[1]
-
Analysis: HPLC-UV or LC-MS.[1]
Workflow:
-
Preparation: Dissolve compounds to 1 mM in PBS (pre-warmed to 37°C).
-
Incubation: Incubate active solutions at 37°C in a thermomixer.
-
Sampling: Aliquot 50 µL at time points:
hours. -
Quenching: Immediately dilute into cold Acetonitrile (1:4 ratio) to stop reaction.
-
Quantification: Inject onto C18 column. Monitor disappearance of the parent peak (Linear) and appearance of the metabolite peak (Cyclic).
-
Note: The cyclic diketopiperazine is usually more hydrophobic and will elute later on a reverse-phase gradient.[1]
-
Expected Result:
-
Vildagliptin: Significant degradation (>20%) observed within 24 hours at pH 7.4.[1]
-
4,4-Difluoro Analog: <5% degradation observed at 48 hours.[1]
Protocol B: Fluorometric DPP-4 Inhibition Assay ( Determination)
Objective: Confirm that fluorination does not compromise binding affinity.[1]
Materials:
-
Enzyme: Recombinant Human DPP-4 (0.1 nM final conc).[1]
-
Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).[1]
.[1] -
Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.
Step-by-Step Methodology:
-
Plate Setup: Use black 96-well non-binding surface plates.
-
Dilution: Prepare 10-point serial dilution of inhibitors (Start 1 µM, 1:3 dilution).
-
Enzyme Addition: Add 10 µL of DPP-4 enzyme to wells. Incubate 10 mins at 25°C to allow inhibitor binding.[1]
-
Substrate Initiation: Add 10 µL of Gly-Pro-AMC substrate (Final conc =
, below to ensure competitive conditions).[1] -
Kinetic Read: Measure fluorescence (
) every 60 seconds for 30 minutes. -
Calculation: Calculate slope (RFU/min) for the linear portion. Plot % Inhibition vs. Log[Concentration].
Validation Criteria:
Screening Workflow Diagram
This diagram outlines the decision matrix for selecting between the two scaffolds during lead optimization.
Figure 2: Optimization Cascade.[1] The 4,4-difluoro scaffold is introduced specifically when the parent series fails the Step 2 Stability gate due to cyclization.
Expert Commentary & Conclusion
The transition from a standard pyrrolidine-2-carbonitrile to a 4,4-difluoropyrrolidine-2-carbonitrile represents a classic "bioisosteric switch" in medicinal chemistry.[1]
While Vildagliptin has been commercially successful, its chemical instability requires careful formulation (often as salts) to prevent degradation.[1] For next-generation inhibitors, the 4,4-difluoro motif offers a superior starting point.[1] It retains the nanomolar potency required for therapeutic efficacy while solving the intrinsic "self-destruction" mechanism of the warhead.[1] Furthermore, data suggests that the rigidification provided by the fluorine atoms can enhance selectivity against off-targets like DPP-8 and DPP-9, reducing the risk of immune-related side effects.[1]
Recommendation: For new drug discovery programs targeting DPP-4 or FAP, the 4,4-difluoro scaffold should be prioritized over the unsubstituted parent to maximize solution stability and pharmacokinetic half-life.[1]
References
-
Design and Synthesis of Vildagliptin: Villhauer, E. B., et al. (2003). "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties."[1][2] Journal of Medicinal Chemistry.
-
SAR of 4,4-Difluoro Analogs: Zhao, Y., et al. (2013).[1] "Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors." Bioorganic & Medicinal Chemistry.
-
FAP Inhibition and Fluorine Substitution: Jansen, K., et al. (2014).[1] "Extended Structure–Activity Relationship and Pharmacokinetic Investigation of (4-Quinolinoyl)glycyl-2-cyanopyrrolidine Inhibitors of Fibroblast Activation Protein (FAP)." Journal of Medicinal Chemistry.
-
Vildagliptin Binding Kinetics: Brandt, I., et al. (2005).[1] "Inhibition of dipeptidyl-peptidase IV catalyzed peptide truncation by Vildagliptin."[1][2] Biochemical Pharmacology.
-
Teneligliptin Structure Analysis: Kishimoto, M. (2013).[1] "Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes."[1][3][4] Diabetes, Metabolic Syndrome and Obesity.
Sources
- 1. Teneligliptin - Wikipedia [en.wikipedia.org]
- 2. Inhibition of dipeptidyl-peptidase IV catalyzed peptide truncation by Vildagliptin ((2S)-{[(3-hydroxyadamantan-1-yl)amino]acetyl}-pyrrolidine-2-carbonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 4. Review on Chemistry, Analysis and Pharmacology of Teneligliptin: A Novel DPP-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
